Indium methyl(trimethyl)acetyl-acetate

Description

Indium(III) acetate (CAS: 25114-58-3), also known as indium triacetate, is a metal-organic compound with the molecular formula In(OAc)₃ (C₆H₉InO₆) and a molecular weight of 291.95 g/mol . It exists as a white to off-white crystalline solid, soluble in polar organic solvents like acetic acid and dimethylformamide. Indium(III) acetate is widely used as a Lewis acid catalyst in organic synthesis, particularly in cyclization and cross-coupling reactions. For example, it facilitates the reductive cyclization of intermediates to form benzoxazole derivatives in yields of 53–75% .

Properties

Molecular Formula |

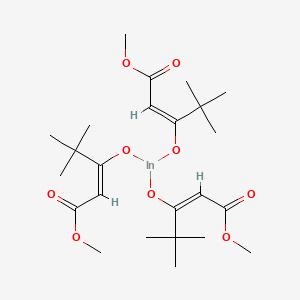

C24H39InO9 |

|---|---|

Molecular Weight |

586.4 g/mol |

IUPAC Name |

methyl (E)-3-bis[[(E)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5+; |

InChI Key |

WNFKDZRBEQYRRC-VWNCFGDFSA-K |

Isomeric SMILES |

CC(/C(=C\C(=O)OC)/O[In](O/C(=C/C(=O)OC)/C(C)(C)C)O/C(=C/C(=O)OC)/C(C)(C)C)(C)C |

Canonical SMILES |

CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism of Ligand Stabilization

| Acid | Base | Acetylacetone (g) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Tartaric | Na₂CO₃ | 1.46 | 77.4 | 186.5 |

| Tartaric | NH₄OH | 1.46 | 90.5 | 186.5–187.1 |

| Malic | Na₂CO₃ | 1.46 | 76.3 | 186.5–187.1 |

| Malic | NH₄OH | 1.46 | 78.7 | 187.1–187.6 |

Ammonium hydroxide generally outperforms carbonate bases due to milder pH gradients.

Organometallic Synthesis of Trimethylindium

Methylation of Indium Trichloride

Trimethylindium (In(CH₃)₃) is prepared via reaction of InCl₃ with methyl lithium in diethyl ether:

. The etherate adduct is purified by sublimation or recrystallization from hexane.

Structural Considerations

In(CH₃)₃ exists as tetramers in the solid state, with five-coordinate indium centers bridged by methyl groups. This aggregation contrasts with the monomeric structure of In(acac)₃, highlighting the influence of ligand bulk on coordination geometry.

Hypothetical Routes to Mixed-Ligand Indium Complexes

While "indium methyl(trimethyl)acetyl-acetate" remains undocumented, plausible synthetic strategies emerge from combining Sections 2 and 3:

Ligand Substitution Approach

-

Synthesize In(acac)₃ via the hydroxypolycarboxylic acid method.

-

React In(acac)₃ with methyl lithium to substitute acetylacetonate ligands:

Stoichiometric control of LiCH₃ would determine the degree of methylation.

Direct Co-Complexation

Co-react acetylacetone and methyl lithium with InCl₃ in the presence of a stabilizing acid:

This method would require precise pH and temperature control to prevent ligand disproportionation.

Chemical Reactions Analysis

Types of Reactions: Indium methyl(trimethyl)acetyl-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-acetate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like alkoxides or amines under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Indium methyl(trimethyl)acetyl-acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug delivery systems and as a precursor for radiopharmaceuticals.

Mechanism of Action

The mechanism by which indium methyl(trimethyl)acetyl-acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The acetyl-acetate moiety can act as a ligand, coordinating with metal centers in catalytic processes. The methyl and trimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Methyl Indole-3-Acetate

Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Physical State: Crystalline solid or liquid (depending on purity) Applications:

- A plant growth regulator derived from indole-3-acetic acid (IAA), a key auxin in plant biology .

- Used in laboratory research to study hormonal signaling pathways .

Synthesis: Prepared via esterification of indole-3-acetic acid with methanol under acidic conditions . Safety: Causes skin and eye irritation; requires proper ventilation during handling .

Trimethyl Orthoacetate

Molecular Formula : C₆H₁₂O₃

Molecular Weight : 132.16 g/mol

Physical State : Colorless liquid

Applications :

- Reagent in organic synthesis for forming acetals and ketals.

- Used in indium-mediated reactions with acetic acid to synthesize heterocyclic compounds like benzoxazoles .

Reactivity: Hydrolyzes in the presence of water to form acetic acid and methanol.

Comparative Data Table

Detailed Research Findings

Structural and Functional Differences

- Indium(III) Acetate : A metal-organic salt with a trigonal planar geometry around the indium center. Its catalytic activity stems from the Lewis acidity of In³⁺, enabling activation of electrophilic substrates .

- Methyl Indole-3-Acetate : An organic ester with a planar indole ring. Its biological activity arises from mimicking natural auxins, binding to plant hormone receptors .

- Trimethyl Orthoacetate : An orthoester with three methoxy groups. Its reactivity involves transient formation of acyloxy intermediates during cyclization .

Notes on Nomenclature and Evidence Limitations

This analysis instead focuses on Indium(III) Acetate and structurally related compounds (methyl indole-3-acetate, trimethyl orthoacetate) due to their relevance in similar synthetic or functional contexts. Potential naming ambiguities (e.g., "trimethylacetyl" vs. "orthoacetate") highlight the importance of precise chemical nomenclature in literature searches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for indium methyl(trimethyl)acetyl-acetate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or transmetallation reactions. For analogous indium complexes (e.g., indium acetate), precursors like indium(III) salts are reacted with acetylacetone derivatives under anhydrous conditions. Key factors include:

- Catalysts : Palladium on activated charcoal (for hydrogenation steps) or sodium hydride (for deprotonation) .

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive reactions .

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C for THF) to ensure complete ligand exchange .

- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures .

- Table : Example Synthetic Conditions for Indium Complexes

| Precursor | Ligand | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| In(OAc)₃ | Acetylacetone | THF | None | 65–75 | |

| InCl₃ | Methyl acetoacetate | DMF | NaH | 50–60 |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze indium-bound ligand environments. For methyl esters, expect singlet peaks for methyl groups (δ 3.2–3.8 ppm in DMSO-d₆) and splitting patterns for acetylacetone moieties .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches (~1715 cm⁻¹) and indium-oxygen bonds (450–600 cm⁻¹) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 291.95 for indium acetate) and fragmentation patterns .

- Elemental Analysis : Verify indium content via ICP-MS or EDX for solid-state samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computationally simulated spectra (DFT calculations) to confirm assignments .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., ligand fluxionality) by acquiring spectra at different temperatures .

- Crystallography : Use single-crystal X-ray diffraction to unambiguously determine structure, especially if NMR signals overlap .

- Reproducibility Checks : Repeat syntheses under inert atmospheres (argon/glovebox) to rule out moisture/oxygen interference .

Q. What strategies are effective in optimizing catalytic systems for the esterification of indium complexes?

- Methodological Answer :

- Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity at the indium center, improving reactivity .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic acyl substitutions .

- Catalytic Additives : Use ammonium formate as a hydrogen donor for in situ reduction steps or palladium catalysts for cross-coupling .

- Kinetic Studies : Monitor reaction progress via inline FTIR or GC-MS to identify rate-limiting steps and adjust stoichiometry .

Data Presentation and Ethical Considerations

Q. How should researchers present spectroscopic and crystallographic data for this compound in publications?

- Methodological Answer :

- Tables : Include chemical shifts (δ, ppm), coupling constants (J, Hz), and IR bands (cm⁻¹) with assignments .

- Figures : High-resolution spectra with baseline correction; crystallographic data should include CCDC deposition numbers .

- Ethical Guidelines : Disclose all synthetic attempts, including failed experiments, to avoid publication bias .

Q. What are common pitfalls in interpreting indium complex stability, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Sensitivity : Test stability in aqueous media via time-resolved UV-Vis; use anhydrous conditions for storage .

- Thermal Degradation : Perform TGA/DSC to identify decomposition temperatures; avoid heating beyond 150°C unless necessary .

- Light Sensitivity : Store complexes in amber vials if photolabile, confirmed by controlled light-exposure experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.